(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one
Description
Properties
Molecular Formula |
C27H23N3O4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one |
InChI |
InChI=1S/C27H23N3O4/c1-26-27(13-31,33-2)11-19(34-26)29-17-9-5-3-7-14(17)21-22-16(12-28-25(22)32)20-15-8-4-6-10-18(15)30(26)24(20)23(21)29/h3-10,19,31H,11-13H2,1-2H3,(H,28,32)/t19-,26+,27+/m1/s1 |
InChI Key |
NMMGUHANGUWNBN-VHEIIQRDSA-N |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC |
Synonyms |
CEP 751 CEP-751 CEP751 KT6587 |
Origin of Product |
United States |
Preparation Methods
CEP-751 is synthesized through a series of chemical reactions starting from the natural product kinase inhibitor K252a. For industrial production, CEP-751 is formulated in a mixture containing polyethylene glycol 1000, povidone C30, and benzyl alcohol in sterile water .
Chemical Reactions Analysis
CEP-751 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups on the molecule to enhance its activity.
Substitution: This reaction is used to introduce specific groups that increase the compound’s selectivity for its target receptors.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and specific catalysts that facilitate these reactions under controlled conditions.
Major Products: The primary product of these reactions is the active form of CEP-751, which retains its inhibitory properties against tyrosine kinases.
Scientific Research Applications
CEP-751 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers. Some of its notable applications include:
Cancer Treatment: CEP-751 has shown significant antitumor activity in preclinical models of prostate cancer, neuroblastoma, and medulloblastoma.
Combination Therapy: CEP-751 has been used in combination with other chemotherapeutic agents, such as irinotecan, to enhance the efficacy of cancer treatment.
Research Tool: CEP-751 is also used as a research tool to study the role of Trk receptors in various biological processes and diseases.
Mechanism of Action
CEP-751 exerts its effects by selectively inhibiting the tyrosine kinase activity of the Trk receptors. These receptors are involved in the signaling pathways that regulate cell growth, differentiation, and survival. By blocking these receptors, CEP-751 disrupts the signaling pathways, leading to the inhibition of tumor cell growth and induction of apoptosis .
Comparison with Similar Compounds
Conclusion
CEP-751 is a promising compound with significant potential in cancer therapy. Its ability to selectively inhibit Trk receptors makes it a valuable tool in both research and clinical settings. Further studies are needed to fully understand its therapeutic potential and optimize its use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
